3-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone
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Overview
Description
This compound, also known as 3-Chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone, is a chemical with the molecular formula C21H22ClNO3 . It is used in the chemical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzophenone core substituted with a chlorine atom, a fluorine atom, and a 1,4-dioxa-8-azaspiro[4.5]decyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 371.9 g/mol . Other computed properties include a XLogP3-AA of 3.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 4, an exact mass of 371.1288213 g/mol, a monoisotopic mass of 371.1288213 g/mol, a topological polar surface area of 38.8 Ų, a heavy atom count of 26, and a complexity of 476 .Scientific Research Applications
Chemical Synthesis and Regioselectivity
- The compound has been used in studies focusing on the effect of base and acyl chloride on the regioselectivity of acylation reactions. Research indicates that acylation of related compounds in the presence of pyridine yields specific derivatives regardless of the type of acid chloride used (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Environmental Applications
- A derivative of this compound has been synthesized and found effective in removing carcinogenic azo dyes from water, indicating its potential use in environmental cleanup applications. The compound showed high efficiency in removing 95-99% of azo dyes under certain pH conditions (Akceylan, Bahadir, & Yılmaz, 2009).
Pharmacological Applications
- Several studies have synthesized and evaluated derivatives of similar compounds for potential dopamine agonist activity. However, varying degrees of central and peripheral nervous system activities were observed (Brubaker & Colley, 1986).
- Another research area involves the design and synthesis of spirothiazolidinone derivatives, which have been evaluated for antiviral activity. Certain derivatives showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting their potential as antiviral agents (Apaydın, Loy, Stevaert, & Naesens, 2020).
Photochemical Transformations
- Research on the photochemical transformation of related compounds has led to the discovery of unique β-lactam compounds, offering insights into novel synthetic pathways in organic chemistry (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Anticonvulsant Activity
- Some studies have focused on synthesizing and evaluating the anticonvulsant activity of related compounds. Findings from these studies contribute to the development of new anticonvulsant drugs (Farrar et al., 1993).
Conformational and Crystallographic Studies
- The compound has been used in studies to understand the crystal structure and conformational properties of molecules, providing valuable insights for the design of drugs and materials (Li et al., 2005).
Synthesis of Novel Compounds
- Research has been conducted on the synthesis of novel compounds for potential antibacterial and antitubercular applications. This includes the development of new derivatives with promising activity against various pathogens (Odagiri et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAWBXFKHXUBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642876 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
CAS RN |
898758-22-0 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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